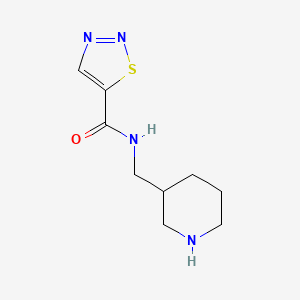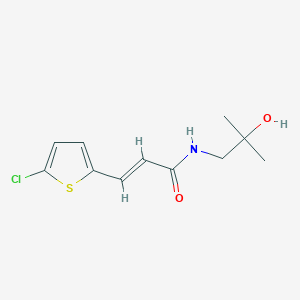![molecular formula C12H18N2OS B7589297 [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTM is a member of the class of compounds known as piperidines, which are commonly used in the synthesis of pharmaceuticals. In
作用機序
The mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. By inhibiting the reuptake of dopamine, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone increases the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
Biochemical and Physiological Effects
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may have a number of biochemical and physiological effects. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. Increased dopamine levels may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
実験室実験の利点と制限
One advantage of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to have a high affinity for the dopamine transporter, making it a potentially effective therapeutic agent for a number of conditions.
One limitation of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its lack of selectivity for the dopamine transporter. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to bind to a number of other receptors in the brain, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. One area of research could focus on the development of more selective dopamine reuptake inhibitors that may be more effective in treating Parkinson's disease and addiction. Additionally, further research could be conducted to better understand the mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone and its effects on other neurotransmitter systems in the brain. Finally, clinical trials could be conducted to determine the safety and efficacy of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a therapeutic agent for Parkinson's disease and addiction.
合成法
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone can be synthesized using a multistep process involving the reaction of 3-methylthiophen-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylpiperidine to form the desired product, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment and techniques.
科学的研究の応用
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Another area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for addiction. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating addiction in humans.
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-7-16-11(9)12(15)14-5-2-10(8-13)3-6-14/h4,7,10H,2-3,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFAYSUINHWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)

![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)

![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)